molecular formula C10H8ClN3O B12876501 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 62208-81-5

3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12876501
CAS No.: 62208-81-5
M. Wt: 221.64 g/mol
InChI Key: HUQGTYCLRGTZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses a formylating agent, such as N,N-dimethylformamide and phosphorus oxychloride, to introduce the formyl group at the 4-position of the pyrazole ring. The reaction conditions usually involve heating the reactants under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both amino and chloro substituents on the pyrazole ring. This combination of functional groups provides a versatile platform for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

62208-81-5

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

3-amino-5-chloro-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H8ClN3O/c11-9-8(6-15)10(12)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)

InChI Key

HUQGTYCLRGTZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.